molecular formula C5H13NO4P- B1225945 2-(Trimethylazaniumyl)ethyl phosphate

2-(Trimethylazaniumyl)ethyl phosphate

Cat. No. B1225945
M. Wt: 182.13 g/mol
InChI Key: YHHSONZFOIEMCP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Choline phosphate(1-) is the organophosphate oxoanion formed from choline by removal of two protons from the phosphate group. Major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a phosphocholine.

Scientific Research Applications

1. Biomaterials and Tissue Engineering

2-(Trimethylazaniumyl)ethyl phosphate has been utilized in the synthesis of biomaterials, particularly as a monomer for creating polyvalent choline phosphate. This biomaterial shows promise in tissue engineering due to its ability to rapidly attach to mammalian cell membranes and facilitate internalization, enhancing the potential for drug delivery applications (Yu et al., 2013).

2. Synthesis of Methacryloyloxyethyl Phosphate Copolymers

Another application is in the synthesis of methacryloyloxyethyl phosphate copolymers, which are used to modify substrates for improved hydroxyapatite deposition. This is particularly useful in biomedical applications for enhancing the compatibility and functionality of implants and other medical devices (Stancu et al., 2004).

3. Polymer Chemistry

In polymer chemistry, 2-(Trimethylazaniumyl)ethyl phosphate derivatives have been polymerized to form materials with liquid crystalline behavior. Such polymers have applications in diverse fields including materials science and potentially in biomedical fields, where temperature-responsive behavior can be advantageous (Furukawa et al., 1986).

4. Oligonucleotide Synthesis

This compound has also been employed as a protecting group in the synthesis of oligonucleotides, a fundamental process in genetic engineering and molecular biology research. The unique properties of 2-(Trimethylazaniumyl)ethyl phosphate facilitate effective synthesis of these critical biological molecules (Wada & Sekine, 1994).

5. Drug Delivery and Medical Applications

Its derivatives have shown potential in medical applications, such as inhibiting osteoclast maturation and bone resorption. This implies its potential in developing new classes of drugs for treating bone-related diseases (Park et al., 2014).

6. Lithium Ion Batteries

Additionally, certain derivatives have been studied for their role in enhancing the performance and safety of lithium ion batteries, demonstrating the compound's versatility beyond biomedical applications (Ota et al., 2003).

properties

Product Name

2-(Trimethylazaniumyl)ethyl phosphate

Molecular Formula

C5H13NO4P-

Molecular Weight

182.13 g/mol

IUPAC Name

2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C5H14NO4P/c1-6(2,3)4-5-10-11(7,8)9/h4-5H2,1-3H3,(H-,7,8,9)/p-1

InChI Key

YHHSONZFOIEMCP-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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